molecular formula C10H11BrClNO2 B12093930 Butyl 3-bromo-2-chloroisonicotinate

Butyl 3-bromo-2-chloroisonicotinate

Cat. No.: B12093930
M. Wt: 292.55 g/mol
InChI Key: KKWNPBCUEJVATA-UHFFFAOYSA-N
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Description

Butyl 3-bromo-2-chloroisonicotinate is a chemical compound with the molecular formula C10H11BrClNO2 and a molecular weight of 292.56 g/mol It is a derivative of isonicotinic acid, featuring both bromine and chlorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-bromo-2-chloroisonicotinate typically involves the esterification of 3-bromo-2-chloroisonicotinic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the reactants in an appropriate solvent, followed by purification through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-bromo-2-chloroisonicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a carboxylic acid derivative .

Scientific Research Applications

Butyl 3-bromo-2-chloroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 3-bromo-2-chloroisonicotinate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. Additionally, it can modulate receptor activity by binding to specific sites and altering receptor conformation .

Comparison with Similar Compounds

Similar Compounds

  • Butyl 3-bromoisonicotinate
  • Butyl 2-chloroisonicotinate
  • Ethyl 3-bromo-2-chloroisonicotinate

Uniqueness

Butyl 3-bromo-2-chloroisonicotinate is unique due to the presence of both bromine and chlorine substituents on the pyridine ring. This dual substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and binding affinity, leading to improved efficacy in its intended applications .

Properties

Molecular Formula

C10H11BrClNO2

Molecular Weight

292.55 g/mol

IUPAC Name

butyl 3-bromo-2-chloropyridine-4-carboxylate

InChI

InChI=1S/C10H11BrClNO2/c1-2-3-6-15-10(14)7-4-5-13-9(12)8(7)11/h4-5H,2-3,6H2,1H3

InChI Key

KKWNPBCUEJVATA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(C(=NC=C1)Cl)Br

Origin of Product

United States

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